Lipophilicity Tuning: XLogP3 of 4.3 Positions the Methylthio Analog Between Polar and Highly Lipophilic Series Members
The target compound exhibits a computed XLogP3 of 4.3 [1], placing it at an intermediate lipophilicity within the 2-(1H-pyrrol-1-yl)quinolin-8-yl)benzamide series. This value reflects the contribution of the methylthio (–SCH3) substituent: more lipophilic than the unsubstituted or furan-containing analogs (estimated XLogP3 < 3.5) yet less lipophilic than the dimethylsulfamoyl-substituted analog (estimated XLogP3 > 4.8) . In cellular screening contexts, XLogP values between 3 and 5 often correlate with acceptable passive membrane permeability while avoiding excessive lipophilicity-driven promiscuity or insolubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 3,4-difluoro analog (CAS 1226459-63-7): estimated XLogP3 ~4.0–4.2; furan-2-carboxamide analog (CAS 1226458-22-5): estimated XLogP3 ~3.2–3.5; dimethylsulfamoyl analog (CAS 1226439-66-2): estimated XLogP3 ~4.8–5.2 (class estimates based on fragment contributions ) |
| Quantified Difference | Target is 0.1–1.1 log units lower than the most lipophilic analog and 0.8–1.1 log units higher than the most polar analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP data available |
Why This Matters
Intermediate lipophilicity may offer a balanced permeability-solubility profile, reducing the risk of assay interference compared to highly lipophilic series members.
- [1] PubChem. N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide. CID 49677631. https://pubchem.ncbi.nlm.nih.gov/compound/49677631 (accessed 2026-04-29). View Source
